[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17606174
InChI: InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3
SMILES:
Molecular Formula: C17H19ClO2Si
Molecular Weight: 318.9 g/mol

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate

CAS No.:

Cat. No.: VC17606174

Molecular Formula: C17H19ClO2Si

Molecular Weight: 318.9 g/mol

* For research use only. Not for human or veterinary use.

[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate -

Specification

Molecular Formula C17H19ClO2Si
Molecular Weight 318.9 g/mol
IUPAC Name [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
Standard InChI InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3
Standard InChI Key BMRHAMKIKIUHTD-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl

Introduction

Structural and Chemical Characteristics

[2-[(4-Chlorophenyl)-dimethylsilyl]phenyl]methyl acetate combines a chlorophenyl group, a dimethylsilyl bridge, and a methyl acetate moiety. Key structural features include:

  • Aromatic systems: The 4-chlorophenyl group and adjacent phenyl ring introduce steric and electronic effects, similar to compounds like (2-chloro-4-methylphenyl)methyl acetate (C10H11ClO2, MW 198.64 g/mol) .

  • Silicon linkage: The dimethylsilyl (-Si(CH3)2-) group differs from oxygen or carbon bridges, altering polarity and thermal stability. While no direct data exists for this compound, tert-butyl esters with sulfonamide pyrimidine systems (e.g., CAS 289042-12-2) demonstrate how bulky substituents influence density (1.3 g/cm3) and melting points (153–155°C) .

  • Ester functionality: The acetate group parallels metabolites like 2-(4-((4-chlorophenyl)(hydroxy)methyl)phenoxy)-2-methylpropanoic acid, where ester hydrolysis is critical for bioactivity .

Synthetic Pathways and Methodological Considerations

Esterification Strategies

The acetate group can be introduced via classical esterification. For example, sodium borohydride reduction of ketones in fenofibric acid derivatives or alkaline hydrolysis of isopropyl esters highlights mild conditions suitable for acid-sensitive silyl groups. Trichloroacetimidate coupling, as used in methyl-3-arylpropanoate synthesis , could facilitate C–C bond formation between the silyl-phenyl backbone and acetate.

Silyl Group Incorporation

While no direct examples exist in the provided sources, dimethylsilyl groups are typically introduced via:

  • Grignard reactions with chlorodimethylsilane.

  • Nucleophilic substitution on pre-functionalized aryl halides.
    The trichloroacetimidate method , which activates hydroxyl groups for nucleophilic attack, could be adapted to install the silyl moiety.

Purification and Yield Optimization

Compounds like N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (MW 342.85, logP 4.38) demonstrate the importance of chromatographic purification for aryl-acetamide derivatives, a step likely necessary for the target compound.

Physicochemical Properties (Inferred from Analogues)

PropertyTarget Compound (Estimated)Closest AnaloguesSource
Molecular FormulaC17H18ClO2SiC10H11ClO2 (methyl acetate)
Molecular Weight~338.9 g/mol198.64 g/mol
Density~1.2–1.4 g/cm³1.3 g/cm³ (tert-butyl ester)
Boiling Point>300°C704.2°C (high-MW pyrimidine)
logP~4.5–5.04.38 (thiazolyl acetamide)

The dimethylsilyl group likely increases hydrophobicity compared to oxygen-linked analogues, as seen in the higher logP of thiazolyl acetamides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The acetate methyl group would resonate at δ ~2.05 ppm (singlet), similar to (2-chloro-4-methylphenyl)methyl acetate . The dimethylsilyl protons (Si(CH3)2) may appear as a singlet near δ 0.5 ppm.

  • ¹³C NMR: The carbonyl carbon (OAc) at ~170 ppm, with aromatic carbons between 120–140 ppm .

Infrared (IR) Spectroscopy

Strong absorption at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (Si–C stretch) would confirm ester and silyl groups, respectively .

Challenges and Future Work

  • Stereochemical Control: The planar silyl group may induce steric hindrance during synthesis, necessitating optimized catalysts.

  • Stability Studies: Hydrolytic sensitivity of the acetate group in physiological conditions requires investigation, guided by fenofibrate metabolite hydrolysis .

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